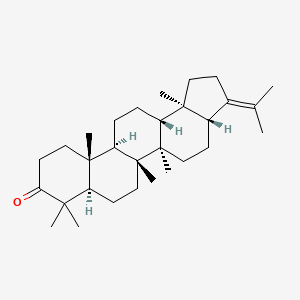
17beta(H)-HOP-21(22)-EN-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta(H)-HOP-21(22)-EN-3-ONE is a steroidal compound that belongs to the class of hydroxysteroid dehydrogenases. This compound is significant in the field of biochemistry and pharmacology due to its role in various metabolic pathways and its potential therapeutic applications. It is structurally characterized by a hydroxyl group at the 17th carbon position and a double bond between the 21st and 22nd carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17beta(H)-HOP-21(22)-EN-3-ONE typically involves multiple steps, starting from a suitable steroidal precursor. The process often includes:
Oxidation: The precursor undergoes oxidation to introduce the ketone functionality at the 3rd carbon position.
Reduction: Selective reduction is performed to introduce the hydroxyl group at the 17th carbon position.
Dehydration: Dehydration reactions are employed to form the double bond between the 21st and 22nd carbon atoms.
These reactions are carried out under controlled conditions, often involving specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of biocatalysts, such as enzymes, can enhance the efficiency and selectivity of the reactions. Additionally, advanced purification techniques, such as chromatography, are employed to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
17beta(H)-HOP-21(22)-EN-3-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The ketone at the 3rd position can be reduced to form a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various hydroxylated and ketonated derivatives, which can further undergo additional transformations to yield complex steroidal structures.
Wissenschaftliche Forschungsanwendungen
17beta(H)-HOP-21(22)-EN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 17beta(H)-HOP-21(22)-EN-3-ONE involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for hydroxysteroid dehydrogenases, which catalyze the interconversion of hydroxysteroids and ketosteroids. This compound can modulate the activity of these enzymes, thereby influencing various metabolic pathways and physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta(H)-HOP-21(22)-EN-3-OL: Similar structure but with a hydroxyl group instead of a ketone at the 3rd position.
17alpha(H)-HOP-21(22)-EN-3-ONE: Similar structure but with an alpha configuration at the 17th position.
21beta(H)-HOP-17(20)-EN-3-ONE: Similar structure but with a double bond between the 17th and 20th carbon atoms.
Uniqueness
17beta(H)-HOP-21(22)-EN-3-ONE is unique due to its specific configuration and functional groups, which confer distinct biochemical properties and reactivity. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in the synthesis of various steroidal compounds.
Eigenschaften
IUPAC Name |
(3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h21-24H,9-18H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFZIEUJGSQA-QPYQYMOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
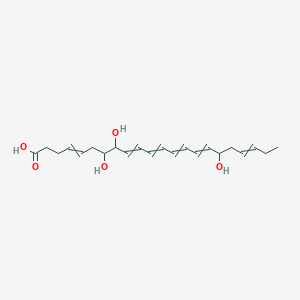
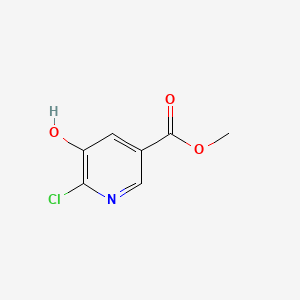
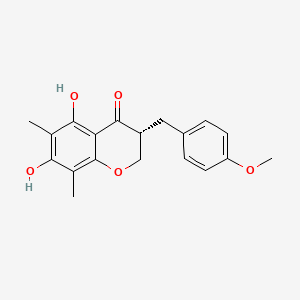
![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
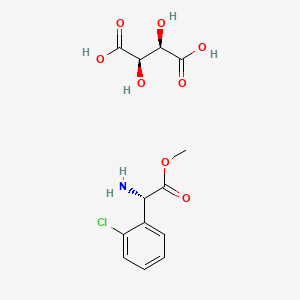
![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)
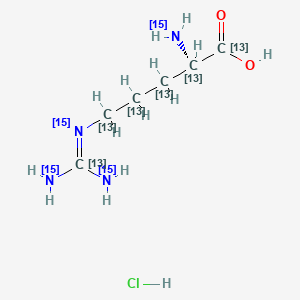
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)
